

Propargyl-C1-NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Propargyl-C1-NHS ester*

Cat. No.: *B1425300*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Propargyl-C1-NHS ester**, a versatile bifunctional linker crucial for advancements in bioconjugation, chemical biology, and drug development. This guide details its chemical structure and properties, provides explicit experimental protocols for its use, and illustrates its application in the context of cellular signaling pathway analysis.

Core Concepts: Chemical Structure and Properties

Propargyl-C1-NHS ester, also known as 4-Pentynoic acid 2,5-dioxo-1-pyrrolidinyl ester, is a non-cleavable linker that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins and antibodies. The terminal alkyne then serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."^{[1][2][3]} This allows for the subsequent attachment of a molecule of interest that has been functionalized with an azide group.

Chemical Structure:

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Quantitative Data Summary

The following table summarizes the key quantitative properties of **Propargyl-C1-NHS ester**:

Property	Value	Source(s)
CAS Number	132178-37-1	[2][4]
Molecular Formula	C ₉ H ₉ NO ₄	[3][4]
Molecular Weight	195.17 g/mol	[2][4][5]
Appearance	White solid	[6]
Purity	>95% (typically by HPLC)	[6]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform.[6] For in vivo applications, formulations with DMSO, PEG300, and Tween-80 in saline are used.[3]	[3][6]
Storage Conditions	Store at -20°C, desiccated and protected from light.[2][4] Stock solutions are unstable and should be prepared fresh. [2] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]	[2][3][4]

Experimental Protocols

The use of **Propargyl-C1-NHS ester** typically involves a two-stage process: first, the modification of a biomolecule with the alkyne group, and second, the click chemistry reaction to attach a payload.

Protocol for Antibody Modification with Propargyl-C1-NHS Ester

This protocol outlines the general steps for labeling an antibody with **Propargyl-C1-NHS ester** to introduce a terminal alkyne handle.

Materials:

- Antibody of interest (in an amine-free buffer, e.g., PBS)
- **Propargyl-C1-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5[7]
- Purification system (e.g., size-exclusion chromatography, spin desalting columns)[8]

Procedure:

- **Antibody Preparation:** If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[9] Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[7]
- **Propargyl-C1-NHS Ester Stock Solution:** Immediately before use, dissolve the **Propargyl-C1-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
- **Labeling Reaction:** Add a 10 to 20-fold molar excess of the **Propargyl-C1-NHS ester** stock solution to the antibody solution.[7] The optimal ratio may need to be determined empirically.
- **Incubation:** Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[7][8]

- Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris buffer to react with any excess NHS ester.[\[8\]](#)
- Purification: Remove the unreacted **Propargyl-C1-NHS ester** and byproducts by size-exclusion chromatography or using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[\[8\]](#)[\[9\]](#)
- Characterization: Determine the concentration of the labeled antibody and, if desired, the degree of labeling (DOL) using appropriate analytical techniques.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

- Alkyne-modified antibody
- Azide-containing molecule of interest
- Copper(II) sulfate (CuSO_4) solution (e.g., 100 mM in water)[\[1\]](#)
- Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 200 mM in water)[\[1\]](#)
- Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[\[1\]](#)
- Reaction Buffer (e.g., PBS)
- Purification system

Procedure:

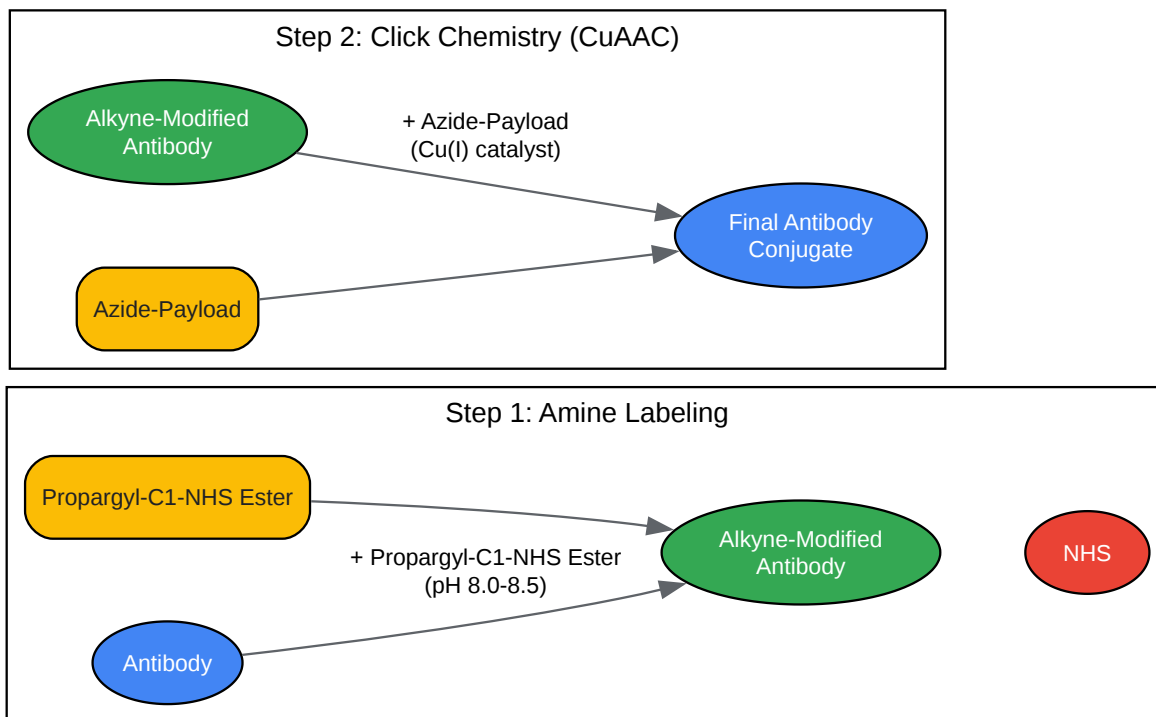
- Preparation of Reagents: Prepare stock solutions of CuSO_4 , THPTA ligand, and sodium ascorbate in water.[\[1\]](#) The azide-containing molecule can be dissolved in an appropriate solvent like DMSO.

- **Reaction Setup:** In a reaction tube, combine the alkyne-modified antibody with the azide-containing molecule. A molar ratio of 1:4 to 1:10 (antibody to azide) is a common starting point.[\[1\]](#)
- **Catalyst Preparation:** In a separate tube, mix the CuSO_4 and THPTA ligand solutions in a 1:2 molar ratio to pre-form the copper(I) complex.[\[1\]](#)
- **Initiation of Click Reaction:** Add the copper/ligand complex to the antibody/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[\[1\]](#)
- **Incubation:** Gently mix and incubate the reaction at room temperature for 30-60 minutes, protected from light.[\[1\]](#)
- **Purification:** Purify the resulting antibody conjugate using size-exclusion chromatography or another suitable affinity purification method to remove the catalyst, excess reagents, and byproducts.[\[1\]](#)
- **Analysis:** Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR) if applicable.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a potential experimental workflow involving **Propargyl-C1-NHS ester**.

Reaction Mechanism

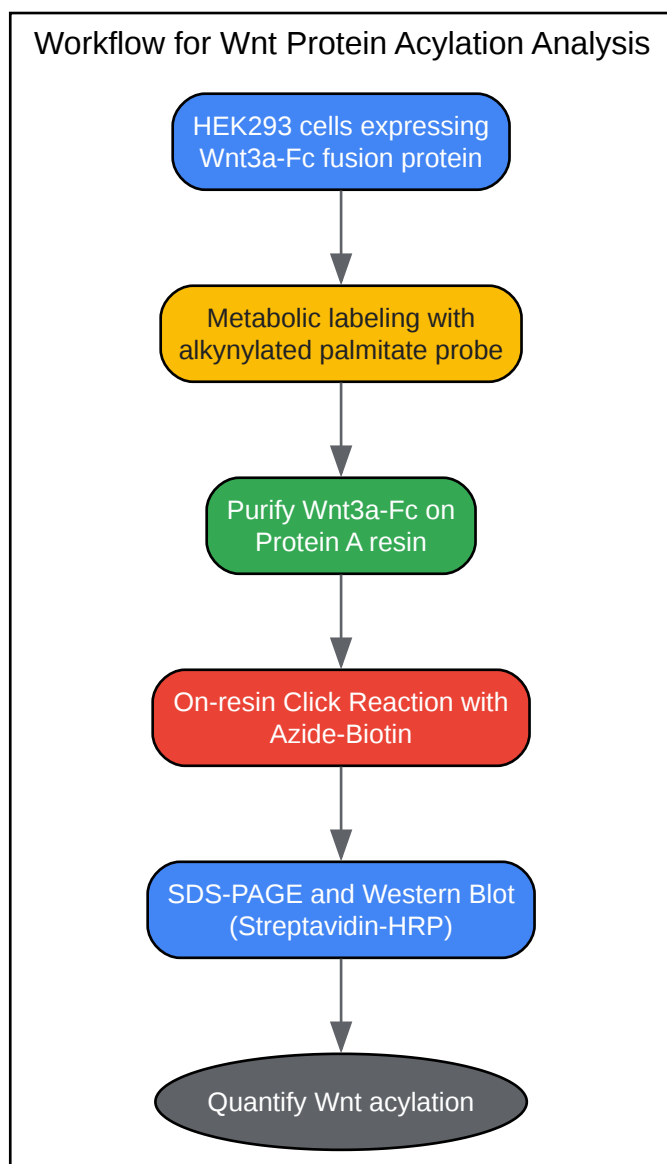


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Caption: Two-step bioconjugation using **Propargyl-C1-NHS ester**.

Experimental Workflow for Studying Wnt Signaling

The following diagram illustrates a hypothetical workflow for studying Wnt protein acylation, a key process in the Wnt signaling pathway, using a click chemistry approach.[10]

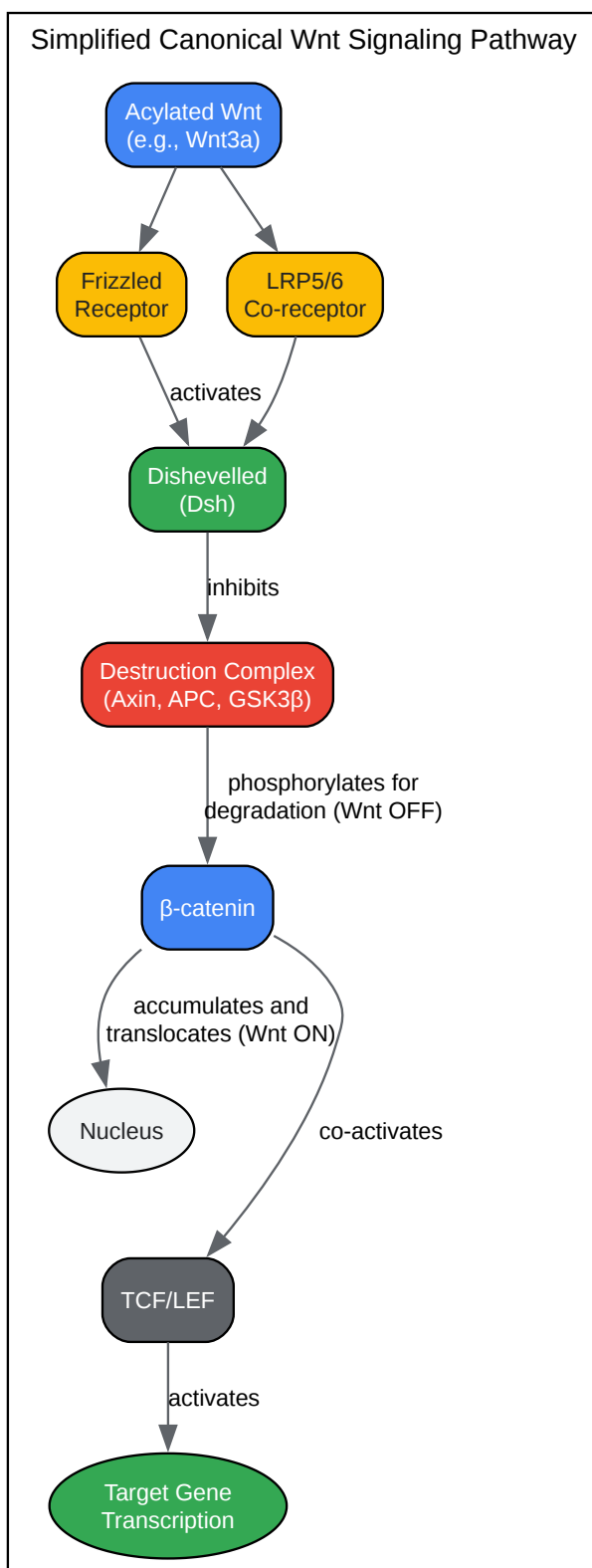


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Caption: Experimental workflow for analyzing Wnt protein acylation.

Wnt Signaling Pathway Context

The modification of Wnt proteins is critical for their function in signaling. The following diagram provides a simplified overview of the canonical Wnt signaling pathway, where the study of Wnt acylation would be relevant.



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Caption: Simplified canonical Wnt signaling pathway.

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